molecular formula C9H11NO2 B7847694 3-(Ethylamino)benzoic acid

3-(Ethylamino)benzoic acid

Cat. No. B7847694
M. Wt: 165.19 g/mol
InChI Key: GKEIWXKNDYYAHK-UHFFFAOYSA-N
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Description

3-(Ethylamino)benzoic acid is a useful research compound. Its molecular formula is C9H11NO2 and its molecular weight is 165.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Ethylamino)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Ethylamino)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Quantum Chemical Studies and Dimerization

Quantum chemical studies have been conducted on substituted benzoic acids, including 3-(Ethylamino)benzoic acid. These studies explore the dissociation of these compounds, and their dimerization has been investigated. Such research is crucial in understanding the fundamental chemical properties and potential applications of these compounds (Sainsbury, 1975).

Phosphorous-Mediated Activation and Anhydride Formation

Research into the phosphorous-mediated activation of carboxylic acids, including benzoic acid derivatives, has been conducted. This activation leads to the formation of benzoic anhydrides, demonstrating the reactivity and potential for synthesis of complex compounds (Phakhodee et al., 2016).

Antimicrobial and Anti-Proliferative Activities

Derivatives of 3,5-dinitro-4-methoxyamino-benzoic acid, which are structurally related to 3-(Ethylamino)benzoic acid, have shown antimicrobial and anti-proliferative activities. These derivatives have been evaluated for their potential in treating microbial infections and tumor growth, indicating the therapeutic potential of similar compounds (Zarafu, 2020).

Catalytic Applications in Polymerization

Research on the polymerization of 3-(alkylamino)benzoic acid alkyl esters, including derivatives of 3-(Ethylamino)benzoic acid, has been explored. This polymerization results in poly(m-benzamide)s with defined molecular weights and properties, which can be used in various industrial applications (Ohishi et al., 2006).

Biosynthesis and Bioengineering Applications

In a study exploring the biosynthesis of 3-amino-benzoic acid (3AB), a compound structurally related to 3-(Ethylamino)benzoic acid, Escherichia coli was used to produce 3AB from glucose. This demonstrates the potential for bioengineering applications in producing valuable chemical compounds (Zhang & Stephanopoulos, 2016).

Synthetic Pathways and Spectroscopic Studies

The synthesis and structural characterization of 3-ethylamino-2-(4-nitro-benzoyl)-but-2-enoic acid phenylamide, a related compound, were studied, highlighting the diverse synthetic pathways and structural elucidation techniques that can be applied to similar compounds (Kolev & Angelov, 2008).

properties

IUPAC Name

3-(ethylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-2-10-8-5-3-4-7(6-8)9(11)12/h3-6,10H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKEIWXKNDYYAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC=CC(=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Ethylamino)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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